molecular formula C21H20N2OS2 B5580115 5-(4-ethylbenzylidene)-3-[(4-ethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one

5-(4-ethylbenzylidene)-3-[(4-ethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5580115
M. Wt: 380.5 g/mol
InChI Key: RNOHTGYDQJPQMK-JWZHWXDPSA-N
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Description

5-(4-ethylbenzylidene)-3-[(4-ethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H20N2OS2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.10170561 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Properties : A study by Derkach et al. (2016) focused on synthesizing 5-R,R’-Enamin(thi)ones of thiazolidinone series, including compounds similar to the specified chemical, and testing their antimicrobial properties. The study found that these compounds can increase the sensitivity of certain bacterial strains to antibiotics and be used in creating new antimicrobial chemotherapeutic agents (Derkach, Golota, Zasidko, Soronovych, Kutsyk, & Lesyk, 2016).

  • Antitubercular and Antimicrobial Agents : Samadhiya et al. (2014) synthesized N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives and screened them for antibacterial, antifungal, and antitubercular activities. These compounds, closely related to the specified chemical, demonstrated significant antimicrobial effects (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

  • Antimicrobial Activity of Ethyl Benzodioxophosphol-Oxothiazolidin-Thiophene Derivatives : Spoorthy et al. (2021) synthesized and evaluated the antimicrobial activity of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing the antimicrobial potential of thiazolidinone derivatives (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Anticancer and Anti-inflammatory Properties

  • Inhibitors of Protein Kinase DYRK1A : Bourahla et al. (2021) synthesized libraries of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, which included compounds exhibiting significant activity against protein kinases. These compounds have potential applications in treating neurological and oncological disorders (Bourahla et al., 2021).

  • Xanthine Oxidase Inhibitory and Anti-Inflammatory Activity : Smelcerovic et al. (2015) found that 2-amino-5-alkylidene-thiazol-4-ones, closely related to the specified chemical, exhibited inhibitory effects against xanthine oxidase and anti-inflammatory responses, indicating their potential in medical applications (Smelcerovic, Veljković, Kocic, Yancheva, Petronijević, Anderluh, & Šmelcerović, 2015).

Synthesis and Structural Analysis

  • Synthesis and Structural Investigation : Deep et al. (2014) synthesized novel derivatives of 4-thiazolidinone and evaluated their antimicrobial activity, highlighting the structural versatility and potential biological applications of thiazolidinone derivatives (Deep, Jain, Sharma, Mittal, Phogat, & Malhotra, 2014).

  • Molecular Structure Analysis by DFT and X-Ray Diffraction : Andleeb et al. (2017) performed a combined experimental and theoretical analysis on thioxothiazolidinone derivatives. Their work demonstrates the utility of such compounds in studying molecular interactions and structural assembly (Andleeb, Khan, Bauzá, Tahir, Simpson, Hameed, & Frontera, 2017).

Properties

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-3-[(E)-(4-ethylphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c1-3-15-5-9-17(10-6-15)13-19-20(24)23(21(25)26-19)22-14-18-11-7-16(4-2)8-12-18/h5-14H,3-4H2,1-2H3/b19-13-,22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOHTGYDQJPQMK-JWZHWXDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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